molecular formula C15H10O5 B192597 6,7,4'-Trihydroxyisoflavone CAS No. 17817-31-1

6,7,4'-Trihydroxyisoflavone

Cat. No.: B192597
CAS No.: 17817-31-1
M. Wt: 270.24 g/mol
InChI Key: GYLUFQJZYAJQDI-UHFFFAOYSA-N
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Description

It is a metabolite of daidzein and is known for its antioxidant and anti-cancer properties . This compound has garnered significant attention due to its potential therapeutic applications and its role in various biological processes.

Biochemical Analysis

Biochemical Properties

Demethyltexasin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It directly binds to cyclin-dependent kinases (CDK1 and CDK2) and inhibits their activities . Additionally, Demethyltexasin is a direct inhibitor of protein kinase C (PKC)α, which is involved in various cellular processes . It also binds to phosphoinositide 3-kinase (PI3K) in the cytoplasm in an ATP-competitive manner, inhibiting the activity of PI3K and downstream signaling cascades .

Cellular Effects

Demethyltexasin has been shown to influence various types of cells and cellular processes. In normal human skin fibroblasts, it inhibits solar ultraviolet (sUV)-induced matrix metalloproteinase 1 (MMP1) activity . In HCT-116 cells, Demethyltexasin induces cell cycle arrest at the S and G2/M phases, leading to decreased tumor growth, volume, and weight in HCT-116 xenografts . It also inhibits fat formation in 3T3-L1 preadipocytes by inhibiting PI3K activity .

Molecular Mechanism

The molecular mechanism of Demethyltexasin involves its binding interactions with various biomolecules. It directly binds to CDK1 and CDK2, inhibiting their activities and leading to cell cycle arrest . Demethyltexasin also inhibits PKCα and PI3K activities, which are crucial for various cellular processes . These interactions result in changes in gene expression and cellular metabolism, contributing to its anticancer and antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Demethyltexasin have been observed to change over time. It has been shown to inhibit anchorage-dependent and -independent growth of HCT-116 cells in a dose- and time-dependent manner without cytotoxicity . The stability and degradation of Demethyltexasin in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Demethyltexasin vary with different dosages in animal models. In female athymic nude mice subcutaneously injected with HCT-116 cells, Demethyltexasin was administered intraperitoneally at doses of 5 or 25 mg/kg once daily for 20 days . The results showed that Demethyltexasin suppressed tumor development and served as an effective anticancer treatment . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied .

Metabolic Pathways

Demethyltexasin is involved in various metabolic pathways, including its interactions with enzymes such as CDK1, CDK2, PKCα, and PI3K . These interactions affect metabolic flux and metabolite levels, contributing to its biochemical properties .

Transport and Distribution

The transport and distribution of Demethyltexasin within cells and tissues involve its interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function .

Subcellular Localization

Demethyltexasin is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethylglycitein can be synthesized through various chemical routes. One common method involves the hydroxylation of daidzein. The reaction typically requires specific catalysts and controlled conditions to ensure the selective hydroxylation at the desired positions on the isoflavone structure .

Industrial Production Methods: Industrial production of desmethylglycitein often involves the extraction from soy products, particularly from Glycine max. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Desmethylglycitein undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Desmethylglycitein is unique among isoflavones due to its specific hydroxylation pattern and its potent biological activities. Similar compounds include:

Desmethylglycitein stands out due to its specific inhibition of protein kinase C alpha and phosphoinositide 3-kinase, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLUFQJZYAJQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022452
Record name 4',6,7-Trihydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17817-31-1
Record name 6,7,4′-Trihydroxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17817-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',6,7-Trihydroxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',6,7-Trihydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',6,7-TRIHYDROXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLM2K574GE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

322 °C
Record name 6-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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